molecular formula C19H14N4OS2 B3221973 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1209967-65-6

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide

Katalognummer: B3221973
CAS-Nummer: 1209967-65-6
Molekulargewicht: 378.5
InChI-Schlüssel: YSWAOTYOFSYJRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a phenyl ring substituted with a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The compound’s synthesis likely involves coupling reactions, as evidenced by analogous methods for related benzothiazole-carboxamides (e.g., EDC/DMAP-mediated amidation in DMF ).

Eigenschaften

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-18(13-3-6-15-17(9-13)26-11-20-15)21-14-4-1-12(2-5-14)16-10-23-7-8-25-19(23)22-16/h1-6,9-11H,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWAOTYOFSYJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models are yet to be studied. Given its significant activity against Mycobacterium tuberculosis, it is likely that the compound may have threshold effects and potential toxic or adverse effects at high doses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole/Benzothiazole Cores

Table 1: Key Structural and Pharmacological Comparisons
Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications Therapeutic Target/Activity Source/Reference
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide Not explicitly provided ~450 (estimated) Benzo[d]thiazole-6-carboxamide; dihydroimidazo-thiazole Undisclosed (potential SIRT1/antimicrobial) Synthesized via
SRT1720 C25H24ClN7OS 530.02 Quinoxaline-2-carboxamide; piperazine-methyl SIRT1 agonist
Delamanid C25H25F3N4O6 534.48 Nitroimidazo-oxazole; trifluoromethoxy-phenoxy Antitubercular prodrug
Compound 26 C21H17N5O3S2 459.52 Pyridine-2-sulfonamide; acetamido-benzothiazole Anticancer/antimicrobial (hypothesized)
OPC-67683 C25H25N4F3O6 534.48 Trifluoromethoxy-phenoxy; piperidinyl Antitubercular

Key Differences and Implications

Core Heterocycles: The target compound combines benzo[d]thiazole and dihydroimidazo-thiazole rings, distinct from SRT1720’s imidazo[2,1-b][1,3]thiazole-quinoxaline hybrid or Delamanid’s nitroimidazo-oxazole scaffold . These variations influence electronic properties and target binding.

Substituent Effects :

  • The absence of a nitro group (cf. Delamanid ) or piperazine linker (cf. SRT1720 ) suggests divergent mechanisms. Sulfonamide substituents in compounds like 26 may enhance solubility or target microbial enzymes.

Therapeutic Applications :

  • SRT1720’s SIRT1 agonism contrasts with Delamanid’s antitubercular prodrug mechanism . The target compound’s activity remains unconfirmed but may align with either pathway depending on substituent interactions.

Research Findings and Mechanistic Insights

  • Antimicrobial Potential: Analogues like Delamanid and OPC-67683 inhibit mycobacterial cell wall synthesis . The target compound’s dihydroimidazo-thiazole scaffold may similarly disrupt microbial enzymes, though empirical data are lacking.
  • Enzyme Modulation: SRT1720’s SIRT1 activation (EC50 ~0.16 μM ) highlights the role of carboxamide-linked heterocycles in enzyme binding.
  • Toxicity Considerations: Nitroimidazoles (e.g., Delamanid) carry mutagenicity risks , whereas non-nitro derivatives like the target compound may offer safer profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d]thiazole-6-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.